molecular formula C21H20FN3O3 B2514511 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920407-90-5

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2514511
CAS No.: 920407-90-5
M. Wt: 381.407
InChI Key: AFYJDIMSQFGTIX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound known for its versatile applications in scientific research. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the pyridazine ring imparts unique chemical and biological properties to the compound, making it valuable in various fields such as drug development, biochemistry, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine ring.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride) under appropriate conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has numerous applications in scientific research, including:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Biochemistry Studies: It is used in the study of enzyme interactions, protein binding, and other biochemical processes.

    Molecular Biology Investigations: The compound is valuable in the investigation of genetic and molecular mechanisms, including gene expression and regulation.

    Industrial Applications: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone, share similar structural features and biological activities.

    Fluorophenyl Compounds:

Uniqueness

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-27-19-6-4-3-5-17(19)21(26)23-13-14-28-20-12-11-18(24-25-20)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJDIMSQFGTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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